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Compound of Interest

Compound Name: Phaseoloidin

Cat. No.: B1631818

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the 1H and 13C Nuclear Magnetic
Resonance (NMR) spectral data for Phaseoloidin, a naturally occurring homogentisic acid
glucoside. The information enclosed is intended to support researchers in the identification,
characterization, and quality control of this compound for various applications, including drug
development.

Chemical Structure of Phaseoloidin

Phaseoloidin, with the chemical formula C14H180o, is structurally identified as 2-[5-hydroxy-2-
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylJoxyphenyl]acetic acid. It
consists of a homogentisic acid moiety glycosidically linked to a 3-D-glucopyranosy! unit.

Molecular Structure:
Caption: Chemical structure of Phaseoloidin.

'H and **C NMR Spectral Data

Note: Experimentally determined *H and 13C NMR spectral data for Phaseoloidin were not
available in the public domain at the time of this writing. The following data is for a closely
related and structurally similar compound, Homogentisic acid, which constitutes the aglycone
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core of Phaseoloidin. This data is provided for illustrative purposes to guide researchers in
interpreting the spectral features of the aglycone portion of Phaseoloidin.

Table 1: *H NMR Spectral Data for Homogentisic Acid

. Chemical Shift () o Coupling Constant
Position Multiplicity
ppm (J) Hz
3 6.71 d 8.4
4 6.80 dd 84,24
6 6.82 d 2.4
CH:2 3.47 S

Solvent: D20, Spectrometer Frequency: 600 MHz

Table 2: 13C NMR Spectral Data for Homogentisic Acid[1]

Position Chemical Shift (d) ppm
1 122.19

2 149.44

3 117.44

4 122.19

5 147.67

6 115.31

CH2 35.28

COOH 172.65

Solvent: DMSO-ds, Spectrometer Frequency: 22.53 MHz[1]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1631818?utm_src=pdf-body
https://www.benchchem.com/product/b1631818?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Homogentisic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/Homogentisic-Acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The following is a general protocol for the acquisition of *H and 3C NMR spectra for natural
product glucosides like Phaseoloidin.

1. Sample Preparation

o Weigh approximately 5-10 mg of the purified Phaseoloidin sample.

e Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds,
Methanol-da4, or D20) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative
analysis is required and the solvent does not provide a suitable reference signal.

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
suitable probe is recommended for optimal resolution and sensitivity.

1H NMR Spectroscopy:

» Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

e Spectrometer Frequency: 400 MHz or higher.

o Spectral Width: Approximately 12-16 ppm.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 16-64 scans, depending on the sample concentration.

o Temperature: 298 K (25 °C).

13C NMR Spectroscopy:
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» Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly
used to simplify the spectrum and improve the signal-to-noise ratio.

e Spectrometer Frequency: 100 MHz or higher (corresponding to the proton frequency of the
spectrometer).

o Spectral Width: Approximately 200-240 ppm.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024-4096 scans, or more, as the 3C nucleus is less sensitive than *H.
e Temperature: 298 K (25 °C).

3. Data Processing

e Apply a Fourier transform to the acquired Free Induction Decay (FID).

e Phase correct the resulting spectrum.

» Perform baseline correction.

» Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS at 0.00 ppm).

 Integrate the peaks in the 'H NMR spectrum to determine the relative number of protons.

e Analyze the multiplicities and coupling constants in the *H NMR spectrum to elucidate the
connectivity of protons.

» Assign the peaks in both the tH and 3C NMR spectra to the corresponding atoms in the
Phaseoloidin molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be
employed for unambiguous assignments.

Workflow for NMR Analysis of Natural Products
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The following diagram illustrates the general workflow for the isolation and structural elucidation
of a natural product like Phaseoloidin using NMR spectroscopy.
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Caption: General workflow for natural product NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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